N-[2-(1H-Imidazol-1-yl)ethyl]acetamide
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Overview
Description
N-[2-(1H-Imidazol-1-yl)ethyl]acetamide is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]acetamide typically involves the reaction of imidazole with ethyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of ethyl acetate to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
N-[2-(1H-Imidazol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
N-Acetylhistamine: Another imidazole derivative with similar structural features.
2-(1H-Imidazol-1-yl)ethanol: Shares the imidazole ring but has a hydroxyl group instead of an acetamide group
Uniqueness
N-[2-(1H-Imidazol-1-yl)ethyl]acetamide is unique due to its specific combination of the imidazole ring and the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)acetamide |
InChI |
InChI=1S/C7H11N3O/c1-7(11)9-3-5-10-4-2-8-6-10/h2,4,6H,3,5H2,1H3,(H,9,11) |
InChI Key |
KUQMZLNNWPMISW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN1C=CN=C1 |
Origin of Product |
United States |
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